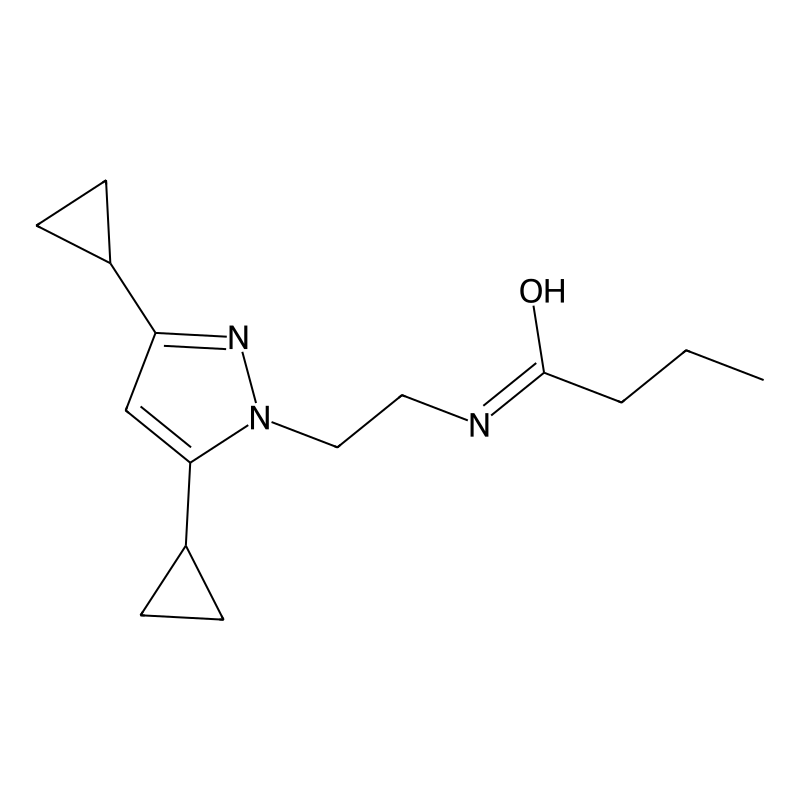N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide is a complex organic compound characterized by a unique structure that includes a pyrazole ring substituted with dicyclopropyl groups and a butyramide functional group. This compound is notable for its potential biological activities and versatility in
- Oxidation: This process introduces additional functional groups or modifies existing ones, potentially enhancing biological activity.
- Reduction: Reduction reactions can alter the oxidation state, leading to different derivatives that may exhibit varied properties.
- Substitution: The compound can participate in substitution reactions where alkyl or acyl groups are introduced, modifying its reactivity and solubility.
These reactions highlight the compound's versatility and potential for further functionalization, which can be tailored for specific applications in research and industry.
Research indicates that N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide exhibits various biological activities. It has been explored for its potential therapeutic properties, including:
- Anti-inflammatory effects: The compound may inhibit inflammatory pathways, providing relief in conditions characterized by excessive inflammation.
- Anticancer properties: Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cancer progression, potentially altering their activity and leading to desired biological effects.
The unique structural features of this compound may enhance its binding affinity and specificity compared to other similar compounds.
The synthesis of N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide typically involves several key steps:
- Preparation of the Pyrazole Ring: This is often achieved through the cyclization of hydrazine with suitable diketones.
- Introduction of Dicyclopropyl Groups: Alkylation reactions are employed to introduce the dicyclopropyl substituents onto the pyrazole ring.
- Formation of the Butyramide Group: This final step usually involves an amidation reaction where butyric acid is reacted with the amine derivative of the pyrazole.
These synthetic routes can be optimized for high yield and purity, often incorporating advanced techniques such as continuous flow chemistry.
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide has several applications across different fields:
- Medicinal Chemistry: It serves as a lead compound in drug discovery, particularly for its anti-inflammatory and anticancer properties.
- Biochemical Research: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
- Material Science: Its unique properties may be harnessed in developing advanced materials with specific characteristics such as thermal stability or strength.
Interaction studies have focused on how N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide interacts with biological targets. Its structural features allow it to mimic natural substrates effectively, enabling it to bind to enzyme active sites. This binding can inhibit enzymatic activity, disrupting metabolic pathways relevant to various diseases. Ongoing research aims to elucidate these interactions further to understand better the compound's therapeutic potential.
Several compounds share structural similarities with N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)butyramide | Contains dimethyl substitutions instead of dicyclopropyl | Differing steric hindrance and potential reactivity |
| N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Features a benzenesulfonamide group | Variation in solubility and biological activity |
| N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-(methylthio)nicotinamide | Contains a methylthio group | Potentially different pharmacological profiles |
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)butyramide is unique due to its specific combination of structural features that contribute to distinct chemical reactivity and biological activity compared to these similar compounds.







